3-(Pyridin-3-yloxy)aniline

Catalog No.
S1957717
CAS No.
116289-71-5
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-3-yloxy)aniline

CAS Number

116289-71-5

Product Name

3-(Pyridin-3-yloxy)aniline

IUPAC Name

3-pyridin-3-yloxyaniline

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8H,12H2

InChI Key

PCNTXUIVKMMPKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)N
  • Organic Synthesis

    The presence of aniline and pyridine groups suggests potential applications in organic synthesis. Aniline is a common precursor for various aromatic compounds, while pyridine rings are found in many pharmaceuticals and functional materials [, ]. 3-(Pyridin-3-yloxy)aniline could potentially serve as a building block for more complex molecules with desired properties.

  • Material Science

    Aromatic compounds containing oxygen linkages can be explored for applications in material science. They may have interesting properties such as conductivity or self-assembly due to interactions between the aromatic rings and the oxygen linker []. More research is needed to determine if 3-(Pyridin-3-yloxy)aniline exhibits such properties.

  • Medicinal Chemistry

    Due to the presence of the aromatic rings and the nitrogen atoms, 3-(Pyridin-3-yloxy)aniline might hold potential for medicinal chemistry applications. Many pharmaceuticals contain similar structural features []. However, further investigation is required to assess its biological activity and potential for drug development.

3-(Pyridin-3-yloxy)aniline is an aromatic amine characterized by a pyridine ring substituted with a hydroxyl group at the 3-position of the pyridine and an aniline group. Its molecular formula is C₁₁H₁₀N₂O, and it has a molecular weight of approximately 186.21 g/mol. The compound exhibits properties typical of both aromatic amines and heterocyclic compounds, making it versatile for various applications in chemical synthesis and biological research.

  • Oxidation: 3-(Pyridin-3-yloxy)aniline can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can participate in reduction reactions with agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
  • Substitution: The pyridin-3-yloxy group can be replaced by other nucleophiles in nucleophilic substitution reactions under appropriate conditions.

These reactions highlight its potential as a building block in synthetic organic chemistry.

Research indicates that 3-(Pyridin-3-yloxy)aniline exhibits notable biological activities. It has been investigated for its potential as a pharmaceutical agent due to its ability to interact with specific enzymes and receptors. The presence of the pyridin-3-yloxy group enhances its binding affinity, making it a candidate for drug development targeting various diseases

The synthesis of 3-(Pyridin-3-yloxy)aniline typically involves several steps:

  • Nitration: Starting from an appropriate aniline derivative, nitration is performed to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amine.
  • Coupling Reaction: The resulting amine undergoes a coupling reaction with a suitable pyridine derivative (e.g., 2-chloropyridine) in the presence of a base such as potassium carbonate and a palladium catalyst
    Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> .
  • Biochemical Studies: It acts as a probe in biochemical assays to investigate enzyme activity and protein interactions.

These applications underscore its significance in both research and industrial contexts.

Studies involving 3-(Pyridin-3-yloxy)aniline have focused on its interactions with various biomolecules. Its ability to bind selectively to certain enzymes or receptors makes it valuable for understanding biochemical pathways and developing targeted therapies. Research continues to explore these interactions to elucidate mechanisms of action and optimize therapeutic efficacy

Several compounds share structural similarities with 3-(Pyridin-3-yloxy)aniline:

Compound NameStructure CharacteristicsUnique Features
4-(Pyridin-2-yloxy)anilinePyridine at the 2-positionDifferent positioning affects reactivity
2-Methyl-4-(pyridin-2-yloxy)anilineMethyl substitution at the 2-positionAlters steric hindrance and electronic properties
4-(Pyridin-4-yloxy)anilinePyridine at the 4-positionChanges binding characteristics

Uniqueness

The uniqueness of 3-(Pyridin-3-yloxy)aniline lies in the specific arrangement of its functional groups, which influences both its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it particularly useful in drug discovery and development.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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